molecular formula C10H9BrO2 B6588862 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2385761-55-5

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B6588862
CAS No.: 2385761-55-5
M. Wt: 241.08 g/mol
InChI Key: SMRAHQXRTNTJQM-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is of interest due to its unique structure, which includes a bromine atom and a carboxylic acid group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-4-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 5-azido-2,3-dihydro-1H-indene-4-carboxylic acid, 5-thiocyanato-2,3-dihydro-1H-indene-4-carboxylic acid, etc.

    Oxidation: Formation of 5-bromo-2,3-dihydro-1H-indene-4-carboxaldehyde or this compound ketone.

    Reduction: Formation of 5-bromo-2,3-dihydro-1H-indene-4-methanol.

Scientific Research Applications

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s interactions and reactivity in various chemical and biological contexts .

Properties

CAS No.

2385761-55-5

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H9BrO2/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

SMRAHQXRTNTJQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)Br)C(=O)O

Purity

95

Origin of Product

United States

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